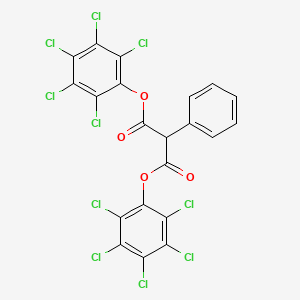
Bis(pentachlorophenyl) phenylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentachlorophenyl) phenylpropanedioate is a chemical compound known for its unique structure and properties. It is a derivative of pentachlorophenol, which is an organochlorine compound widely used as a pesticide and disinfectant. The compound’s structure includes two pentachlorophenyl groups and a phenylpropanedioate moiety, making it a complex molecule with significant chemical and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl) phenylpropanedioate typically involves the reaction of pentachlorophenol with phenylpropanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentachlorophenol and phenylpropanedioic acid, are mixed in large reactors with appropriate catalysts. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization techniques to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentachlorophenyl) phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The pentachlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and substituted derivatives of this compound, which have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Bis(pentachlorophenyl) phenylpropanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of organochlorine compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and disinfectants.
Wirkmechanismus
The mechanism of action of bis(pentachlorophenyl) phenylpropanedioate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups can interact with cellular membranes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A widely used pesticide and disinfectant with similar chemical properties.
Bis(pentachlorophenyl) oxalate: Another derivative of pentachlorophenol with different structural features and applications.
Uniqueness
Bis(pentachlorophenyl) phenylpropanedioate is unique due to its specific structure, which includes both pentachlorophenyl and phenylpropanedioate moieties. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59530-33-5 |
|---|---|
Molekularformel |
C21H6Cl10O4 |
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentachlorophenyl) 2-phenylpropanedioate |
InChI |
InChI=1S/C21H6Cl10O4/c22-8-10(24)14(28)18(15(29)11(8)25)34-20(32)7(6-4-2-1-3-5-6)21(33)35-19-16(30)12(26)9(23)13(27)17(19)31/h1-5,7H |
InChI-Schlüssel |
QVCWEBHDFJVROK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


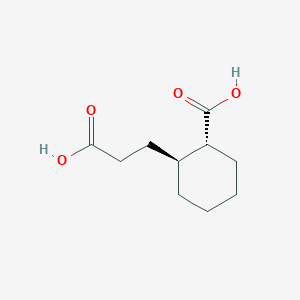
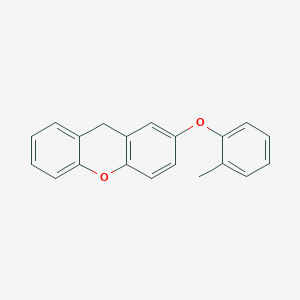
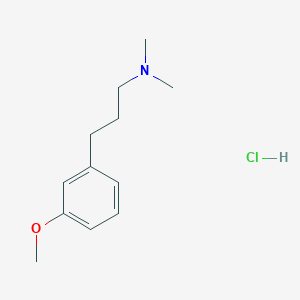
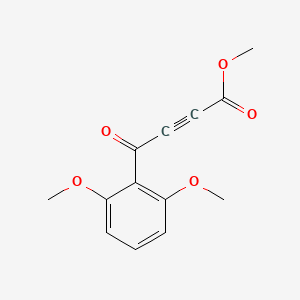

![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
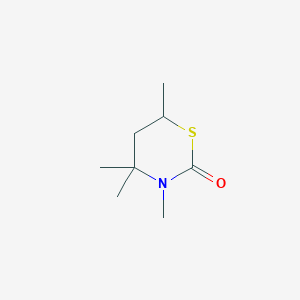
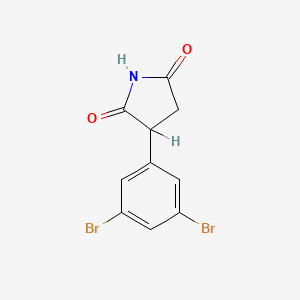



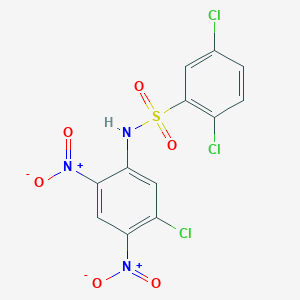

![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
